molecular formula C16H19N3OS B3017177 N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide CAS No. 332018-41-4

N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Cat. No.: B3017177
CAS No.: 332018-41-4
M. Wt: 301.41
InChI Key: XNQCZKVCMFSFLX-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenyl group and a dimethylpyrimidinylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide typically involves the reaction of 3,4-dimethylaniline with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound could also affect cellular pathways involved in processes like cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-chloroacetamide
  • N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide
  • N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

Uniqueness

N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is unique due to the presence of both dimethylphenyl and dimethylpyrimidinylsulfanyl groups, which can impart distinct chemical and biological properties. Its specific structure may result in unique reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-10-5-6-14(7-11(10)2)19-15(20)9-21-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQCZKVCMFSFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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